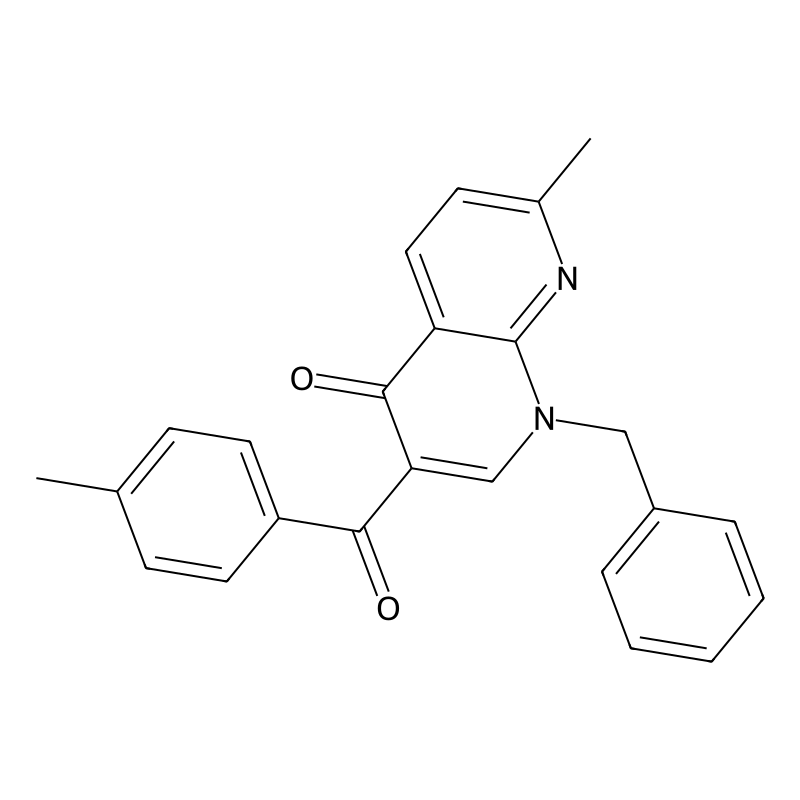

1-benzyl-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis and Characterization:

- Studies have been conducted on the synthesis and characterization of 1-benzyl-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one. These studies involve the development of methods for synthesizing the compound and determining its properties using various spectroscopic techniques. [, ]

Biological Activity:

- Research has explored the potential biological activity of 1-benzyl-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one. This includes investigations into its antibacterial, antifungal, and antitumor properties. However, the available information is limited and further research is necessary to confirm and elucidate any potential biological activities. [, ]

1-benzyl-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one is a complex organic compound belonging to the naphthyridine family. Its structure features a naphthyridine core with a benzyl group and a 4-methylbenzoyl substituent, contributing to its unique chemical and biological properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

- Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acids or ketones.

- Reduction: Reduction can be performed with sodium borohydride or lithium aluminum hydride, yielding alcohols or amines.

- Substitution: Nucleophilic substitution reactions may occur at the benzoyl group, leading to the formation of substituted naphthyridines with diverse functional groups.

Research indicates that 1-benzyl-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one exhibits notable biological activities. It has been studied for its potential antimicrobial and anticancer properties. The compound's mechanism of action likely involves interaction with specific molecular targets, such as enzymes or receptors, potentially inhibiting their activity and modulating biological pathways.

The synthesis of 1-benzyl-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one typically involves multi-step organic reactions:

- Formation of the naphthyridine core: This is achieved through condensation reactions using appropriate precursors.

- Introduction of the benzyl and benzoyl groups: These groups are added via Friedel-Crafts alkylation and acylation reactions.

- Methylation: Methyl groups can be introduced using methylating agents like methyl iodide in the presence of a base.

Industrial production may utilize continuous flow reactors and automated systems to enhance efficiency and yield while employing purification techniques such as recrystallization and chromatography .

The compound has several applications across various fields:

- Medicinal Chemistry: Used as a scaffold for developing new drugs targeting cancer and infectious diseases.

- Materials Science: Investigated for its unique structural properties that may lead to novel materials with specific electronic or optical characteristics.

- Organic Synthesis: Serves as an intermediate in synthesizing more complex organic molecules .

Studies on the interactions of 1-benzyl-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one with biological targets indicate that it may modulate enzyme activity and receptor functions. The specific pathways involved can vary based on the context of use, highlighting its potential in therapeutic applications.

Several compounds share structural similarities with 1-benzyl-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-methyl-1,8-naphthyridin-4(1H)-one | Lacks the 4-methylbenzoyl group | Simpler structure |

| 3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one | Lacks the methyl group at the 7-position | Different substitution pattern |

| 1,8-naphthyridin-4(1H)-one | Lacks both the methyl and 4-methylbenzoyl groups | Base structure without substitutions |

The uniqueness of 1-benzyl-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to these similar compounds .